N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d
CAS No.: 376645-66-8
Cat. No.: VC0157192
Molecular Formula: C₈H₁₂D₃NO₆
Molecular Weight: 224.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376645-66-8 |
|---|---|
| Molecular Formula | C₈H₁₂D₃NO₆ |
| Molecular Weight | 224.23 |
| IUPAC Name | N-deuterio-N-[(2S,3R,4S,5R)-1,2-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
| Standard InChI | InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i2D,5D/hD |
| SMILES | CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Introduction
Chemical Identity and Properties
N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d is a deuterated variant of a naturally occurring sugar derivative, specifically a modified form of N-acetylmannosamine. The compound is characterized by selective deuterium labeling at specific positions within the molecule, which distinguishes it from its non-deuterated counterpart. This selective isotopic labeling provides researchers with a valuable tool for various biochemical and analytical applications. The compound's structure integrates a sugar backbone with acetamide functionality, resulting in a complex molecule with multiple stereocenters and functional groups that determine its chemical behavior and applications in research settings.
Basic Properties and Identifiers
The compound is registered with CAS number 376645-66-8, which serves as its unique identifier in chemical databases and research literature. Its molecular formula is C8H12D3NO6, indicating the presence of three deuterium atoms that replace hydrogens in the non-deuterated version. With a molecular weight of 224.23 g/mol, this compound falls within the range of small molecular weight compounds commonly used in biochemical research. The precise IUPAC name of the compound is N-deuterio-N-[(2S,3R,4S,5R)-1,2-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide, which comprehensively describes its chemical structure including the stereochemistry and deuterium positions.
Structural Characteristics
The stereochemistry of this compound is critical to its function and applications. The compound maintains the (2S,3R,4S,5R) stereochemical configuration in its sugar backbone, which corresponds to the natural configuration found in certain monosaccharides. The deuterium atoms are strategically positioned at the 1,2-positions of the hexan-2-yl group and at the amide nitrogen, creating a selectively labeled molecule. These structural features can be represented through various notations including SMILES (CC(=O)NC(C=O)C(C(C(CO)O)O)O) and InChI (InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i2D,5D/hD).
The table below summarizes the key structural and chemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 376645-66-8 |
| Molecular Formula | C8H12D3NO6 |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | N-deuterio-N-[(2S,3R,4S,5R)-1,2-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
| PubChem Compound ID | 156619526 |
| Synonyms | 2-(Acetyl-d3-amino)-2-deoxy-D-mannose; 2-(Acetylamino)-2-deoxy-D-mannopyranose-d3; N-Acetylmannosamine-d3 |
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mM | 0.22423 mg per mL of solvent |
| 5 mM | 1.12115 mg per mL of solvent |
| 10 mM | 2.2423 mg per mL of solvent |
Applications in Biochemical Research
N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d has significant applications in biochemical research, particularly in studies that require isotopic labeling. The strategic placement of deuterium atoms within the molecule makes it an excellent tool for various analytical techniques and metabolic studies. Understanding these applications provides insight into why researchers might choose this compound for their studies and how it contributes to advancing our understanding of biological processes.
Isotopic Labeling for NMR Spectroscopy
One of the primary applications of deuterated compounds like N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d is in Nuclear Magnetic Resonance (NMR) spectroscopy. The selective deuteration alters the magnetic properties of the molecule, providing distinct spectral signatures that can be used to track the compound in complex mixtures or biological systems. NMR studies benefit from deuterium labeling because the deuterium nucleus has different magnetic properties compared to hydrogen, allowing researchers to focus on specific parts of the molecule or eliminate signals from particular positions. This selectivity enhances the resolution and interpretability of NMR spectra, facilitating structural elucidation and interaction studies.
Applications in Mass Spectrometry
Mass spectrometry is another analytical technique that benefits significantly from the use of deuterated compounds. The mass difference between hydrogen and deuterium (approximately 1 Da) allows researchers to distinguish between deuterated and non-deuterated species in mass spectra. This property is particularly valuable in metabolic labeling experiments, where researchers can track the fate of the deuterated compound through various biochemical pathways. The specific pattern of deuteration in N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d provides a unique mass signature that can be used to identify the compound and its metabolites in complex biological samples.
Metabolic Studies and Pathway Elucidation
The strategic deuteration pattern in this compound makes it particularly useful for metabolic studies focusing on carbohydrate metabolism. N-acetylmannosamine and its derivatives play important roles in various biochemical pathways, including the synthesis of sialic acids and glycoproteins. By using the deuterated analog, researchers can track the incorporation of the labeled compound into metabolic products and intermediates, providing insights into the kinetics and regulation of these pathways. This approach is particularly valuable for understanding how carbohydrates are processed in normal and disease states, potentially leading to new therapeutic targets.
Analytical Characterization Methods
Proper characterization of N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d is essential for confirming its identity, purity, and structural features. Various analytical techniques can be employed to characterize this compound, each providing different types of information about its properties. Understanding these analytical methods is crucial for researchers working with this compound to ensure the reliability and reproducibility of their results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for characterizing deuterated compounds. For N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d, various NMR experiments can provide detailed information about its structure and deuteration pattern. Proton (¹H) NMR can confirm the absence of signals at positions where deuterium has replaced hydrogen. Carbon (¹³C) NMR provides information about the carbon skeleton of the molecule, while deuterium (²H) NMR directly detects the deuterium atoms, confirming their positions within the molecule. Additionally, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between different atoms in the molecule, further confirming its structure.
Mass Spectrometry Analysis
Mass spectrometry is particularly valuable for analyzing deuterated compounds because it can directly measure the mass increase resulting from deuterium incorporation. For N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d, high-resolution mass spectrometry can confirm the molecular formula and the presence of three deuterium atoms. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information, including the positions of the deuterium atoms. The mass spectrum would typically show the molecular ion peak at m/z 224.23, corresponding to the molecular weight of the compound, with isotopic distribution patterns characteristic of the C8H12D3NO6 formula.
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule. For N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d, these techniques can confirm the presence of hydroxyl groups, carbonyl groups, and C-D bonds. The C-D stretching vibrations typically appear at lower frequencies (around 2000-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹), allowing for clear identification of deuterated positions. These spectroscopic techniques complement NMR and mass spectrometry, providing a more comprehensive characterization of the compound.
Comparison with Non-Deuterated Analogs
Understanding the differences and similarities between N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d and its non-deuterated counterparts is important for researchers considering which form to use in their studies. While the chemical properties of deuterated and non-deuterated compounds are generally similar, there are subtle differences that can affect their behavior in biological systems and analytical applications. These differences stem from the kinetic isotope effect and the different nuclear properties of hydrogen and deuterium.
Physical and Chemical Property Differences
Although deuterium is an isotope of hydrogen, compounds containing deuterium often exhibit slightly different physical and chemical properties compared to their non-deuterated analogs. For N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d, these differences may include slightly higher melting and boiling points, different solubility characteristics, and potentially altered hydrogen bonding patterns. The C-D bond is slightly stronger than the C-H bond, which can lead to slower reaction rates for processes involving bond breaking at the deuterated positions. These differences, while subtle, can be significant in certain applications, particularly those involving reaction kinetics or physical property measurements.
Isotope Effects in Biochemical Systems
One of the most important differences between deuterated and non-deuterated compounds is the kinetic isotope effect, which can influence reaction rates in biochemical systems. When a compound like N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d is metabolized in a biological system, reactions involving the breaking of C-D bonds may proceed more slowly than the corresponding reactions with C-H bonds. This effect can be exploited in metabolic studies to slow down specific reactions, allowing for better resolution of metabolic intermediates. Additionally, the isotope effect can provide insights into reaction mechanisms, as the magnitude of the effect often correlates with the extent to which the deuterated bond is involved in the rate-determining step of a reaction.
Analytical Advantages of Deuteration
From an analytical perspective, the deuteration in N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d offers several advantages over the non-deuterated form. In NMR spectroscopy, the replacement of hydrogen with deuterium simplifies the proton NMR spectrum by eliminating signals from the deuterated positions. This simplification can be particularly valuable for complex molecules where signal overlap is a challenge. In mass spectrometry, the mass difference between deuterated and non-deuterated species enables clear distinction between the two forms, facilitating quantitative analysis in mixtures. Additionally, when used as an internal standard, the deuterated compound behaves chemically similar to the non-deuterated analog but can be distinguished analytically, making it ideal for quantitative studies.
Current Research and Future Directions
The field of deuterated sugar derivatives continues to evolve, with ongoing research exploring new applications and optimization of existing methodologies. N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d, as a specialized tool in biochemical research, is part of this broader landscape. Understanding the current state of research and potential future directions provides context for researchers considering using this compound in their studies.
Recent Advances in Synthesis and Applications
Recent advances in synthetic methodologies have made deuterated compounds more accessible to researchers, potentially expanding the applications of compounds like N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d. Improved methods for selective deuteration and purification have reduced the cost and complexity of producing these specialized compounds, making them more practical for routine use in research settings. Additionally, advances in analytical techniques, particularly in NMR spectroscopy and mass spectrometry, have enhanced the information that can be obtained from deuterated compounds, further increasing their value in research applications.
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